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Compound of Interest

Compound Name:
5-Methoxy-4-(2-methylbutoxy)-2-

nitrobenzaldehyde

CAS No.: 1443980-16-2

Cat. No.: B1428087 Get Quote

Subject: 5-Methoxy-4-(2-methylbutoxy)-2-
nitrobenzaldehyde
Executive Summary & Chemical Identity[1][2]
CAS 1443980-16-2 is a specialized organic building block used primarily in the synthesis of

advanced pharmaceutical intermediates, particularly for kinase inhibitors and receptor

modulators requiring lipophilic alkoxy side chains. Unlike commodity chemicals, this nitro-

benzaldehyde derivative acts as a critical "scaffold node" for constructing complex heterocycles

like indoles, quinazolines, and quinolines via reductive cyclization.
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Property Specification

Chemical Name
5-Methoxy-4-(2-methylbutoxy)-2-

nitrobenzaldehyde

CAS Number 1443980-16-2

Molecular Formula C₁₃H₁₇NO₅

Molecular Weight 267.28 g/mol

Appearance Pale yellow to yellow-brown crystalline solid

Solubility
Soluble in DMSO, DMF, DCM; sparingly soluble

in water

Stability
Sensitive to light (aldehyde/nitro group) and

oxidation (air)

Critical Note on Identity: Researchers often confuse this intermediate with downstream APIs

due to similar structural motifs. Ensure your synthesis plan specifically requires the 2-

nitrobenzaldehyde core with the 2-methylbutoxy tail before procurement.

Supply Chain & Pricing Analysis
Sourcing CAS 1443980-16-2 requires a strategic approach because it is often a "Make-to-

Order" (MTO) item rather than a "In-Stock" commodity.

Market Pricing Estimates (2025-2026)
Prices fluctuate based on batch synthesis schedules. The following are estimated ranges for

research-grade purity (>95%):
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Quantity
Estimated Price Range
(USD)

Lead Time

100 mg $85 - $150 1-2 Weeks (Stock)

1 Gram $250 - $450 2-3 Weeks (MTO)

5 Grams $800 - $1,200 3-4 Weeks (Custom)

Bulk (100g+)
Inquire (Approx.

120/g)
6-8 Weeks

Recommended Suppliers
Do not rely on general aggregators. Source from vendors specializing in complex aromatic

building blocks:

BLD Pharm: High reliability for nitro-aromatic intermediates.

Chemenu: Good aggregator for checking stock status across Asian CROs.

Sigma-Aldrich (MilliporeSigma): Often lists via "Rare Chemical Library" (higher cost, verified

QC).

Ambeed / Leyan: Competitive pricing for gram-scale synthesis.

Procurement Strategy: The "3-Step Verification"
Protocol
To ensure scientific integrity, do not simply order by CAS. Follow this protocol to validate the

material before it enters your workflow.

Step 1: The Isomer Check (Pre-Order)
The "2-methylbutoxy" chain possesses a chiral center (R or S enantiomer) unless specified as

racemic.
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Action: Confirm with the vendor if the material is Racemic or Enantiopure. Most catalog items

are racemic. If your final drug target requires a specific stereochemistry (e.g., S-2-

methylbutoxy), you must request a custom chiral synthesis.

Step 2: The CoA Audit
Reject any Certificate of Analysis (CoA) that lacks 1H-NMR.

Why? Nitrobenzaldehydes degrade. You must verify the aldehyde proton signal (~10.0-10.5

ppm) is distinct and integrates to 1.0H. If it is <0.9H, the material has oxidized to the

carboxylic acid (2-nitrobenzoic acid derivative).

Step 3: Solubility Test
Upon receipt, dissolve 1 mg in 1 mL DMSO.

Pass: Clear yellow solution.

Fail: Cloudy precipitate (indicates polymerization or acid formation).

Synthetic Utility & Reaction Pathways
This molecule is a "gateway" intermediate. The nitro group and aldehyde group are positioned

ortho to each other, which is the classic setup for constructing nitrogen-containing

heterocycles.

Primary Workflow: Reductive Cyclization
The most common application is converting this benzaldehyde into an Indole or Quinoline

scaffold.

Diagram 1: Synthetic Logic Flow (DOT Visualization)
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Reaction Type
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Friedländer
Synthesis
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Figure 1: Synthetic utility of CAS 1443980-16-2.[1][2][3] The ortho-nitro-aldehyde arrangement

allows for rapid access to indole and quinoline cores, common in kinase inhibitor discovery.

Experimental Handling Protocol
Safety Warning: Nitrobenzaldehydes are potentially energetic and skin sensitizers. Handle in a

fume hood.

Storage Protocol
Temperature: -20°C (Long term) or 2-8°C (Active use).

Atmosphere: Store under Argon or Nitrogen. Aldehydes oxidize to carboxylic acids upon

prolonged air exposure.

Container: Amber glass vial (Light sensitive).

Standard QC Protocol (H-NMR)
Solvent: DMSO-d6

Key Signals:

Aldehyde (-CHO): Singlet at ~10.4 ppm.
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Aromatic Protons: Two singlets (due to para-substitution pattern of substituents).

Alkoxy Chain: Multiplets at 0.9-1.8 ppm (methyl/ethyl of the butoxy chain) and ~4.0 ppm

(OCH2).
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(Note: While specific literature on this exact CAS is sparse due to its nature as a proprietary

intermediate, the chemistry described follows standard protocols for o-nitrobenzaldehydes

utilized in medicinal chemistry).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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